![molecular formula C13H16O B15336979 [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene](/img/structure/B15336979.png)
[[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene: is an organic compound with the molecular formula C13H16O It is characterized by a benzene ring substituted with a [(2-methyl-4-pentyn-2-yl)oxy]methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene typically involves the reaction of benzyl alcohol with 2-methyl-4-pentyn-2-ol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide, under reflux conditions to facilitate the formation of the ether linkage.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters are crucial to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the [(2-methyl-4-pentyn-2-yl)oxy]methyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Various nucleophiles like halides, amines, or thiols
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Substituted benzene derivatives
Applications De Recherche Scientifique
Chemistry: In chemistry, [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene is used as a building block for the synthesis of more complex molecules
Biology: The compound’s potential biological activity is of interest in the study of enzyme interactions and metabolic pathways. It can serve as a probe to investigate the mechanisms of enzyme catalysis and inhibition.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit pharmacological activities that could be harnessed for drug development.
Industry: Industrially, the compound is used in the manufacture of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer science and materials engineering.
Mécanisme D'action
The mechanism by which [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparaison Avec Des Composés Similaires
- [(2-Methyl-4-pentyn-2-yl)oxy]ethanol
- [(2-Methyl-4-pentyn-2-yl)oxy]propane
- [(2-Methyl-4-pentyn-2-yl)oxy]butane
Uniqueness: Compared to its analogs, [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene is unique due to the presence of the benzene ring, which imparts additional stability and reactivity. This structural feature allows for a broader range of chemical transformations and applications, making it a versatile compound in various fields of research.
Propriétés
Formule moléculaire |
C13H16O |
|---|---|
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
2-methylpent-4-yn-2-yloxymethylbenzene |
InChI |
InChI=1S/C13H16O/c1-4-10-13(2,3)14-11-12-8-6-5-7-9-12/h1,5-9H,10-11H2,2-3H3 |
Clé InChI |
HKXKPQACJXGFSI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC#C)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B15336898.png)

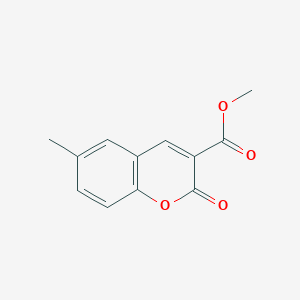

![Ethyl 3-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B15336916.png)
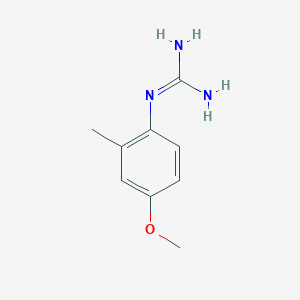

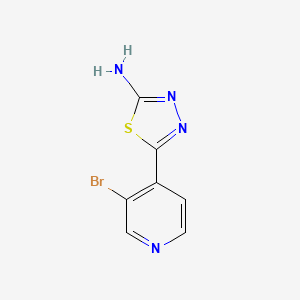
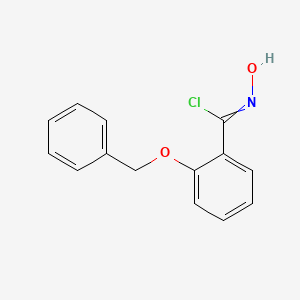
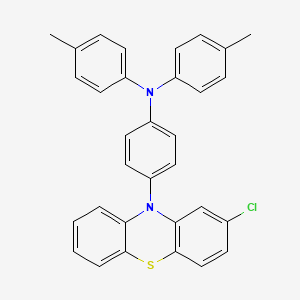
![2-[1-(4-Bromophenyl)-4-piperidyl]ethanol](/img/structure/B15336949.png)
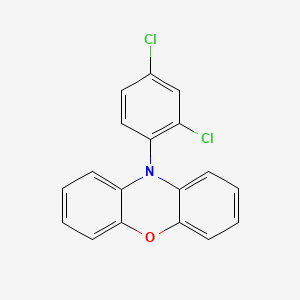
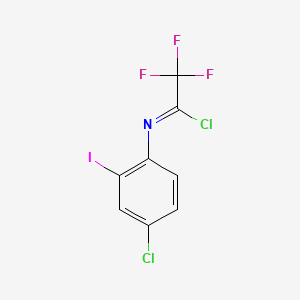
![3-Acetyl-7-methylimidazo[1,2-a]pyridine](/img/structure/B15336974.png)
